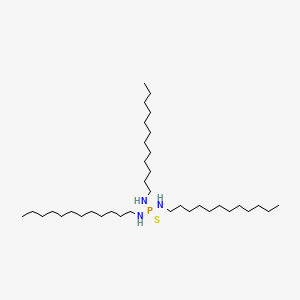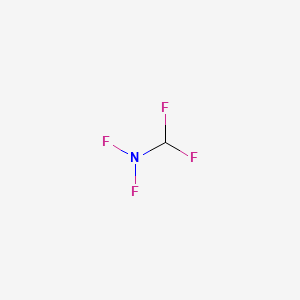
Ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- is a chemical compound with the molecular formula C16H22ClN3O2 It is known for its complex structure, which includes a quinoline ring, a chloro substituent, and an imino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- typically involves the reaction of 7-chloro-4-quinolineamine with a suitable aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro substituent on the quinoline ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the chloro substituent and imino linkage contribute to its binding affinity and specificity for certain biological targets.
類似化合物との比較
Similar Compounds
Hydroxychloroquine: A related compound with a similar quinoline structure, used as an antimalarial and anti-inflammatory agent.
Chloroquine: Another quinoline derivative with antimalarial properties.
Quinacrine: A compound with a similar quinoline core, used as an antiprotozoal agent.
Uniqueness
Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- is unique due to its specific imino linkage and ethanolamine moiety, which confer distinct chemical and biological properties compared to other quinoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
32571-50-9 |
|---|---|
分子式 |
C16H22ClN3O2 |
分子量 |
323.82 g/mol |
IUPAC名 |
2-[3-[(7-chloroquinolin-4-yl)amino]propyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O2/c17-13-2-3-14-15(4-6-19-16(14)12-13)18-5-1-7-20(8-10-21)9-11-22/h2-4,6,12,21-22H,1,5,7-11H2,(H,18,19) |
InChIキー |
ZUMSZBGPBCFEDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


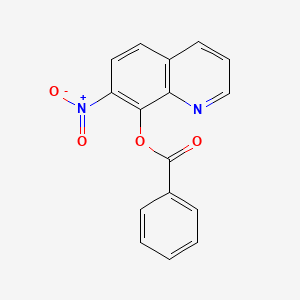
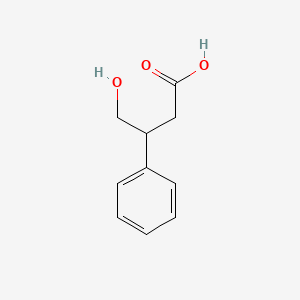

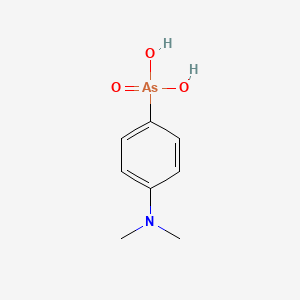
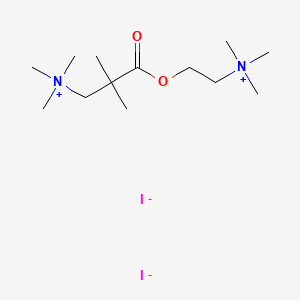

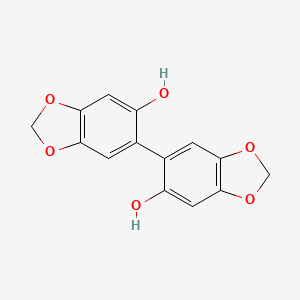
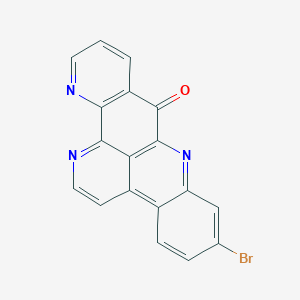
![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)
